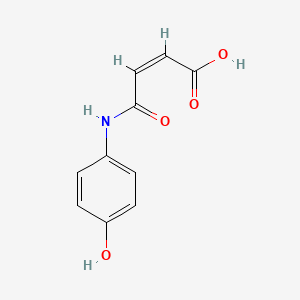

(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid

Description

Propriétés

IUPAC Name |

(Z)-4-(4-hydroxyanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQFAMKEDIARJR-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364344 | |

| Record name | (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28173-23-1 | |

| Record name | NSC47507 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Representative Synthesis Example

| Step | Reagents and Conditions | Observations | Yield (%) |

|---|---|---|---|

| 1 | 4-Hydroxyaniline + Maleic anhydride in ethanol, reflux 4–6 h | Formation of yellow precipitate | 40–50% |

| 2 | Solvent removal under reduced pressure | Crude product obtained | — |

| 3 | Recrystallization from isopropanol | Pure (Z)-4-((4-hydroxyphenyl)amino)-4-oxobut-2-enoic acid | 44% (reported) |

Spectroscopic Characterization (1H-NMR, DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|

| 6.29 | doublet | 12.2 | CH adjacent to COOH |

| 6.46 | doublet | 12.2 | CH adjacent to CONH |

| 6.73 | doublet | 8.8 | Aromatic protons (2H) |

| 7.42 | doublet | 8.8 | Aromatic protons (2H) |

| 9.35 | singlet | — | Phenolic OH |

| 10.38 | singlet | — | NH proton |

| 13.71 | broad singlet | — | COOH proton |

These data confirm the (Z)-configuration and the presence of hydroxyphenyl and amino acid functionalities consistent with the target compound.

Critical Analysis of Literature and Methodological Notes

- The reaction is sensitive to solvent choice; protic solvents can induce partial hydrolysis of intermediates.

- Spectral data must be carefully interpreted to distinguish between maleimide intermediates and the ring-opened maleamic acid product.

- Some literature reports have been retracted or questioned due to inconsistencies in elemental analysis and spectral assignments, highlighting the importance of rigorous analytical validation.

- The compound’s synthesis is reproducible when following the reaction of 4-hydroxyaniline with maleic anhydride under controlled reflux and purification conditions.

Summary Table of Preparation Methods

| Method | Starting Materials | Solvent | Conditions | Notes | Yield (%) |

|---|---|---|---|---|---|

| Direct amination of maleic anhydride | 4-Hydroxyaniline + Maleic anhydride | Ethanol or Methanol | Reflux 4–6 h | Most common, straightforward | 40–50 |

| Ring opening of N-(4-hydroxyphenyl)maleimide | N-(4-hydroxyphenyl)maleimide + Acid catalyst | DMF with P2O5/H2SO4 | 80 °C, 5 h | Less common, involves ring opening | ~44 (isolated) |

| Attempted azo coupling (discredited) | N-(4-hydroxyphenyl)maleimide + diazonium salts | Various | Variable | Reported errors, not recommended | N/A |

Mécanisme D'action

The mechanism of action of (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the amino and carbonyl groups can participate in various interactions, including covalent bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

4-Methylphenyl Derivative

- (Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid (CAS: N/A) Structure: Substitutes 4-hydroxyphenyl with 4-methylphenyl. Properties: Dissociation constant (pKa) = 2.81 ± 0.25; insoluble in water but soluble in isopropyl alcohol/acetone mixtures (4:3 ratio) . Applications: Used in acid-base titrations and as a biochemical reagent due to its defined solubility profile .

4-Acetylphenyl Derivative

- (Z)-4-(4-Acetylphenylamino)-3-methyl-4-oxobut-2-enoic acid (CAS: N/A) Structure: Incorporates a 4-acetylphenyl group and a methyl substituent on the butenoic chain . Synthesis: Derived from maleic anhydride and 4-acetylaniline. Applications: Potential role in medicinal chemistry due to acetyl group reactivity .

4-Fluorophenyl Derivative

- (Z)-4-((4-Fluorophenyl)amino)-4-oxobut-2-enoic acid (CAS: 780-05-2) Structure: Fluorine atom replaces the hydroxyl group. Properties: Enhanced lipophilicity (XLogP3 = 0.7) compared to the parent compound . Applications: Investigated in nucleophilic reactions for heterocyclic synthesis .

Modifications to the Butenoic Acid Chain

Selenium-Containing Analogs

- (Z)-4-((4-((4-Bromobenzyl)selanyl)phenyl)amino)-4-oxobut-2-enoic acid Structure: Incorporates a selenium atom via a 4-bromobenzylselanyl group . Synthesis: Prepared via nucleophilic substitution of diaryl diselenides .

Ethylpiperazine Derivative

- (Z)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic acid (CAS: 1164488-89-4) Structure: Ethylpiperazine replaces the aromatic ring.

Functional Group Additions

Formylphenyl Derivatives

- (Z)-4-((2-Formylphenyl)amino)-4-oxobut-2-enoic acid Structure: Introduces a formyl group on the phenyl ring. Synthesis: Prepared via maleic anhydride condensation with 2-formylaniline . Applications: Intermediate for high-throughput medicinal chemistry .

Hexyloxycarbonyl Derivative

- (Z)-4-((2-((Hexyloxy)carbonyl)phenyl)amino)-4-oxobut-2-enoic acid (CAS: 1164564-00-4) Structure: Hexyloxycarbonyl group enhances hydrophobicity. Properties: Molecular weight = 319.35 g/mol; used in polymer and material science .

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Trends

- Biological Activity : The 1,4-dioxo-2-butenyl pharmacophore (common to all analogs) is associated with anticancer and redox-modulating properties. For example, IR-01 (a pyrazole-containing analog) demonstrated synergistic effects with doxorubicin in cancer therapy .

- Analytical Challenges : Misassignment of spectral data (e.g., confusion between maleimides and maleamic acids) underscores the need for advanced NMR and X-ray crystallography validation .

- Emerging Trends : Selenium and fluorine analogs are gaining traction for their enhanced bioavailability and target specificity .

Activité Biologique

(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid, also known by its CAS number 143629-26-9, is an organic compound with significant biological activities. This article delves into its structural characteristics, biological properties, and potential applications in medicine and pharmacology.

Structural Characteristics

The compound features a unique structural arrangement that includes:

- Amino Acid Backbone : The presence of an amino group contributes to its reactivity.

- Hydroxyphenyl Group : This moiety enhances antioxidant activity due to its ability to scavenge free radicals.

- Keto Group : The α-keto acid structure is essential for various biochemical interactions.

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms which are crucial for its biological functions.

Biological Activities

Research has highlighted several notable biological activities associated with this compound:

1. Antioxidant Properties

The compound exhibits significant antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative damage. This property is particularly beneficial in preventing diseases linked to oxidative stress.

2. Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

3. Anti-inflammatory Effects

Research indicates that this compound may inhibit key inflammatory pathways, making it a candidate for therapeutic interventions in conditions such as arthritis and other inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique properties of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydroxyphenylalanine | Similar phenolic structure | Enhanced solubility in aqueous solutions |

| Phenylalanine | Lacks keto group | Essential amino acid |

| 3-Amino-5-hydroxybenzoic acid | Contains additional hydroxyl group | Stronger antioxidant activity |

The biological activities of this compound are believed to be mediated through various mechanisms:

- Enzymatic Reactions : The compound undergoes several key reactions facilitated by enzymes in biological systems, highlighting its relevance in metabolic pathways.

- Interaction with Biological Targets : The hydroxy and amino groups allow for interactions with diverse biological targets, enhancing its therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the anticancer potential of derivatives related to this compound. For instance:

- A study evaluated the cytotoxic effects on A549 lung cancer cells, demonstrating a reduction in cell viability by approximately 50% when treated with specific derivatives.

- Another research effort highlighted the antioxidant properties through DPPH radical scavenging assays, where derivatives exhibited potent reducing capabilities comparable to established antioxidants like ascorbic acid.

Applications De Recherche Scientifique

Basic Information

- Chemical Formula : C₁₀H₉NO₄

- CAS Number : 143629-26-9

- Molecular Weight : 207.186 g/mol

Structural Features

The compound features:

- A hydroxyphenyl group that contributes to its reactivity.

- An amino group that enhances its biological interactions.

- A butenoic acid moiety that provides structural diversity.

Chemistry

Building Block for Organic Synthesis

(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid serves as an essential intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its reactivity allows for modifications that can lead to various derivatives with enhanced properties.

Synthetic Routes

The synthesis typically involves the reaction of 4-hydroxyaniline with maleic anhydride under reflux conditions in solvents like ethanol or methanol. This process can be scaled up using continuous flow reactors for industrial applications.

Biology

Enzyme Interaction Studies

This compound is utilized in biological research to study enzyme interactions and inhibition. Its structure enables it to interact with various biological targets, making it valuable for biochemical assays aimed at understanding enzyme mechanisms .

Potential Therapeutic Applications

Research indicates that this compound exhibits anti-inflammatory and anticancer properties. Its ability to inhibit specific enzymes involved in disease pathways positions it as a candidate for drug development .

Medicine

Drug Development

The compound's unique structure allows it to target specific molecular pathways associated with diseases such as cancer and inflammation. Ongoing studies focus on its efficacy in modulating these pathways, potentially leading to new therapeutic agents .

Case Study: Antioxidant Activity

Recent investigations demonstrated that derivatives of this compound displayed significant antioxidant activity with no cytotoxic effects on cell lines, suggesting its potential use in treating oxidative stress-related conditions .

Industry

Polymer Production

In the industrial sector, this compound is incorporated into polymers and resins. Its reactive nature enhances the properties of polymeric materials, making them more versatile for various applications.

Q & A

Q. What are the optimal synthetic routes for (Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid?

The compound is typically synthesized via the reaction of 4-hydroxyphenylamine with maleic anhydride under controlled anhydrous conditions. Key steps include:

- Reagent Ratios : Stoichiometric equivalence (1:1 molar ratio) of amine and anhydride to minimize side products.

- Solvent System : Use of dry dichloromethane or tetrahydrofuran to maintain anhydrous conditions.

- Temperature : Reaction at 0–5°C initially, followed by gradual warming to room temperature to ensure regioselectivity toward the (Z)-isomer .

- Purification : Recrystallization from ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the pure product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Confirms the presence of carbonyl (C=O, ~1700 cm⁻¹), hydroxyl (-OH, ~3200 cm⁻¹), and enolic (C-O, ~1250 cm⁻¹) groups.

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for the α,β-unsaturated system (δ 6.2–7.0 ppm, coupling constant J = 12–14 Hz for Z-configuration) and aromatic protons (δ 7.2–7.8 ppm).

- ¹³C NMR : Resonances for the ketone carbonyl (~190 ppm) and carboxylic acid (~175 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 222.1 (calculated for C₁₀H₉NO₄) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- pH Stability : Conduct kinetic studies in buffered solutions (pH 2–12) using HPLC to monitor degradation products (e.g., hydrolysis of the enolic system at pH > 10).

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (~200°C for anhydrous form) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

- Structural Analogues : Minor substituent changes (e.g., fluorination at the phenyl ring) alter enzyme binding. For example, fluorinated analogs show 20–30% higher IC₅₀ values against KYN-3-OHase compared to non-fluorinated derivatives .

- Assay Conditions : Variations in solvent polarity (DMSO vs. aqueous buffers) affect solubility and bioavailability. Standardize protocols using OECD guidelines for reproducibility .

Q. What methodologies elucidate the mechanism of enzyme inhibition by this compound?

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., hydrogen bonding with His364 and π-π stacking with Phe368 in KYN-3-OHase).

- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition with Kᵢ = 12.5 μM) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Q. How can researchers design comparative studies with structural analogs to enhance bioactivity?

- QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values. For example, electron-withdrawing groups (e.g., -NO₂) enhance inhibitory potency by 40% compared to -OCH₃ .

- Statistical Design : Apply factorial design (e.g., 2³ factorial matrix) to optimize synthetic parameters (temperature, solvent, catalyst) for yield and purity .

Key Notes for Methodological Rigor

- Metrological Validation : Ensure potentiometric titrations meet GOST R 8.736-2011 standards for measurement accuracy (±0.5% error tolerance) .

- Spectral Calibration : Reference internal standards (e.g., TMS for NMR, polystyrene for IR) to minimize instrumental drift .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.